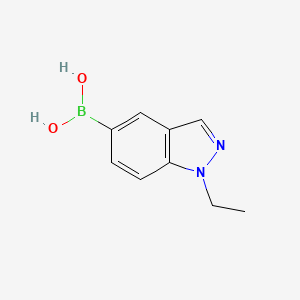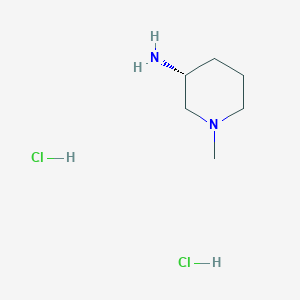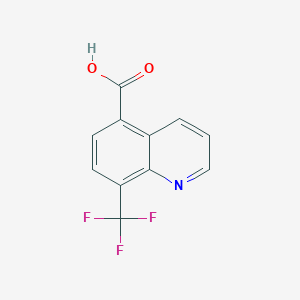
8-(Trifluoromethyl)quinoline-5-carboxylic acid
Vue d'ensemble
Description
8-(Trifluoromethyl)quinoline-5-carboxylic acid is a chemical compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)quinoline-5-carboxylic acid is 1S/C11H6F3NO2/c12-11(13,14)8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17) . This indicates the presence of 11 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
8-(Trifluoromethyl)quinoline-5-carboxylic acid is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 370.0±42.0 °C at 760 mmHg .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 8-(Trifluoromethyl)quinoline-5-carboxylic acid is known to enhance the pharmacological properties of drugs. This compound can serve as a precursor in synthesizing various FDA-approved drugs, particularly those targeting diseases where fluorine’s unique properties can improve efficacy and stability .
Organic Synthesis
In organic chemistry, this compound can be utilized for the synthesis of complex molecules. Its trifluoromethyl group is particularly valuable in introducing fluorine into target molecules, which can significantly alter their chemical behavior and lead to the development of novel organic compounds .
Agrochemical Research
Fluorinated compounds are often used in the development of agrochemicals due to their enhanced biological activity and stability8-(Trifluoromethyl)quinoline-5-carboxylic acid could be instrumental in creating new pesticides and herbicides that are more effective and environmentally friendly .
Catalysis
The trifluoromethyl group is known to influence the reactivity and selectivity of catalytic processes. This compound could be explored as a ligand or a catalyst modifier in various catalytic reactions, potentially leading to more efficient and selective synthesis routes .
Material Science
In material science, the incorporation of fluorinated compounds like 8-(Trifluoromethyl)quinoline-5-carboxylic acid can lead to the development of advanced materials with unique properties, such as increased resistance to heat and chemical reactivity .
Biomedical Research
The structural complexity and the presence of the trifluoromethyl group make this compound a candidate for biomedical research, particularly in the design of diagnostic agents or as a building block for biomaterials .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
8-(trifluoromethyl)quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-3-7(10(16)17)6-2-1-5-15-9(6)8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCIRWNAHRNIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1458712.png)
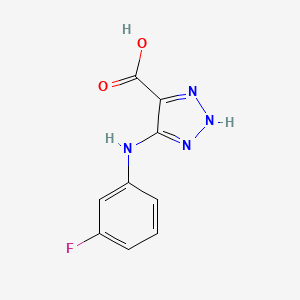
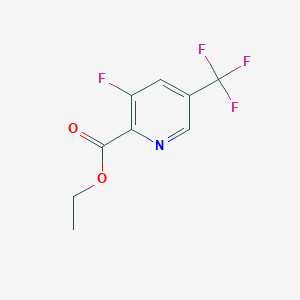
![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)
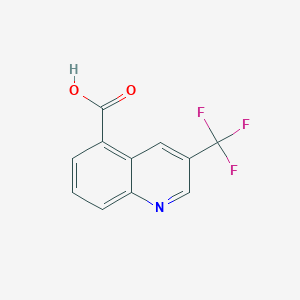
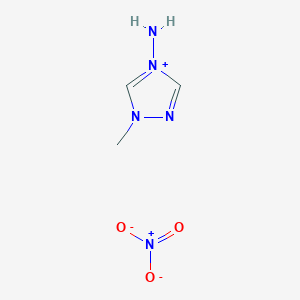
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
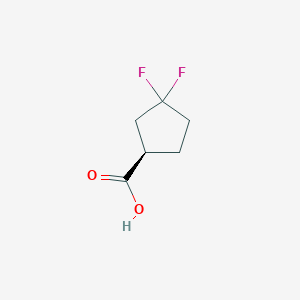
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
